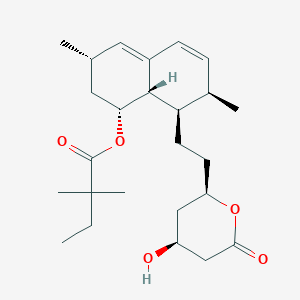

Dihydro-Simvastatin

Description

BenchChem offers high-quality Dihydro-Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H38O5 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[(1R,3S,7R,8R,8aS)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19-,20-,21-,23-/m1/s1 |

InChI Key |

RYMZZMVNJRMUDD-MKPQAFFTSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@@H]1C[C@@H](C=C2[C@@H]1[C@@H]([C@@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dihydro-simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that undergoes metabolic activation to effectively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The biotransformation of simvastatin results in a number of metabolites, including dihydro-simvastatin. This technical guide provides a detailed examination of the mechanism of action of dihydro-simvastatin, focusing on its interaction with HMG-CoA reductase and its place within the metabolic cascade of its parent compound.

Core Mechanism of Action: Inactivity as an HMG-CoA Reductase Inhibitor

Extensive in vitro studies have demonstrated that dihydro-simvastatin, specifically the 3',5'-dihydrodiol simvastatin metabolite, is inactive as an inhibitor of HMG-CoA reductase.[1] Unlike the active hydroxy acid form of simvastatin (simvastatin acid), which is a potent competitive inhibitor of the enzyme, dihydro-simvastatin does not significantly impede the conversion of HMG-CoA to mevalonate.[1][3] This lack of inhibitory activity is a critical distinction in understanding the pharmacological profile of simvastatin's metabolic products.

The primary mechanism of action of active statins involves their structural similarity to the HMG-CoA substrate, allowing them to bind to the active site of HMG-CoA reductase with high affinity.[4][5] The structural modifications that lead to the formation of dihydro-simvastatin from simvastatin alter the molecule in such a way that it no longer effectively fits into the enzyme's active site, thus rendering it incapable of inhibiting cholesterol synthesis.

Metabolic Pathway of Simvastatin

Simvastatin is administered as an inactive lactone prodrug.[1] Following oral administration, it undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 enzymes, particularly CYP3A4.[1] The metabolism of simvastatin follows two main pathways:

-

Activation: Hydrolysis of the lactone ring to form the active β-hydroxy acid metabolite, simvastatin acid. This conversion is a key step for the drug's therapeutic effect.[3]

-

Inactivation and Excretion: Further metabolism of simvastatin and simvastatin acid into various metabolites, including hydroxylated derivatives and dihydro-simvastatin. These metabolites are then primarily excreted.[1][3]

The formation of 3',5'-dihydrodiol simvastatin is a result of the NADPH-dependent metabolism of simvastatin.[1]

Quantitative Data on Inhibitory Activity

The following table summarizes the known inhibitory activities of simvastatin and its key metabolites against HMG-CoA reductase.

| Compound | Target | Activity | IC50/Ki Value |

| Simvastatin (prodrug) | HMG-CoA Reductase | Inactive | N/A |

| Simvastatin Acid | HMG-CoA Reductase | Active Inhibitor | Ki: 0.2 nM[6] |

| Dihydro-simvastatin | HMG-CoA Reductase | Inactive | N/A |

| 6'-hydroxy Simvastatin | HMG-CoA Reductase | Active Inhibitor (contributes to effect) | N/A |

| 6'-exomethylene Simvastatin | HMG-CoA Reductase | Active Inhibitor (contributes to effect) | N/A |

N/A: Not available or not applicable due to inactivity.

Experimental Protocols

The determination of the inhibitory activity of simvastatin metabolites on HMG-CoA reductase is typically performed using an in vitro enzyme inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against HMG-CoA reductase.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compounds (e.g., simvastatin acid, dihydro-simvastatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

-

Preparation of Reagents: Prepare stock solutions of HMG-CoA reductase, HMG-CoA, NADPH, and test compounds at desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include a positive control (a known inhibitor like pravastatin) and a negative control (vehicle).

-

Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

-

Substrate Addition: Start the enzymatic reaction by adding HMG-CoA to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, using non-linear regression analysis.

Signaling Pathways

Given that dihydro-simvastatin is inactive as an HMG-CoA reductase inhibitor, it does not directly modulate the downstream signaling pathways that are affected by active statins through the inhibition of the mevalonate pathway. The pleiotropic effects of active statins, which include modulation of Rho, Akt, and MAPK signaling, are a consequence of reduced isoprenoid production, a downstream effect of HMG-CoA reductase inhibition.[7][8][9] As dihydro-simvastatin does not inhibit this initial step, it is not expected to have these downstream effects. There is currently no evidence to suggest that dihydro-simvastatin has any significant "off-target" effects on other signaling pathways.

Conclusion

The core mechanism of action of dihydro-simvastatin is characterized by its inactivity as an inhibitor of HMG-CoA reductase. As a metabolic byproduct of simvastatin, it does not contribute to the primary cholesterol-lowering effect of the parent drug. This understanding is crucial for drug development professionals and researchers in accurately profiling the pharmacological activity of simvastatin and its various metabolites. Future research could explore potential off-target effects of dihydro-simvastatin, although current evidence does not indicate any significant pharmacological activity.

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simvastatin Inhibits Activation of NADPH Oxidase/p38 MAPK Pathway and Enhances Expression of Antioxidant Protein in Parkinson Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dihydro-simvastatin: A Technical Review and Guide

Disclaimer: Scientific literature extensively details the biological activity of the parent compound, simvastatin, and its primary active metabolite, simvastatin acid. However, specific data on the biological activity of Dihydro-simvastatin is exceptionally scarce. One closely related metabolite, 3',5'-dihydrodiol simvastatin, has been identified and reported to be inactive as an inhibitor of HMG-CoA reductase.[1] This guide will, therefore, focus on the well-documented biological activity of simvastatin and its active acid form, providing a comprehensive framework for understanding the pharmacology of this class of compounds.

Executive Summary

Simvastatin is a potent, semi-synthetically derived lipid-lowering drug belonging to the statin class.[2][3] It functions as a prodrug that, upon in-vivo hydrolysis to its active β-hydroxyacid form (simvastatin acid), competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4][5] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[3][6] The primary therapeutic effect of simvastatin is the reduction of low-density lipoprotein (LDL) cholesterol, total cholesterol, apolipoprotein B, and triglycerides, alongside an increase in high-density lipoprotein (HDL) cholesterol.[2][4] Beyond its lipid-lowering effects, simvastatin exhibits pleiotropic effects, influencing various cellular signaling pathways. This guide provides an in-depth overview of its mechanism of action, quantitative efficacy, relevant experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action: HMG-CoA Reductase Inhibition

Simvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate.[7] This is a critical, early step in the cholesterol synthesis pathway.[4]

-

Prodrug Activation: Simvastatin is administered as an inactive lactone. In the body, it is hydrolyzed to its active open-ring β-hydroxyacid form, simvastatin acid.[4][6]

-

Competitive Inhibition: The active form of simvastatin has a structure that mimics the natural substrate, HMG-CoA. It binds to the active site of the HMG-CoA reductase enzyme, preventing the binding of HMG-CoA and thereby halting the production of mevalonate and all subsequent downstream products, including cholesterol.[7][8]

-

Cellular Response: The resulting decrease in intracellular cholesterol concentration triggers a compensatory cellular response. The cell upregulates the expression of LDL receptors on its surface. This leads to increased clearance of LDL cholesterol from the bloodstream into the cell, further reducing plasma LDL levels.[7]

Caption: Simvastatin is hydrolyzed to its active acid form, which competitively inhibits HMG-CoA reductase.

Core Signaling Pathway: Cholesterol Biosynthesis

The primary signaling pathway affected by simvastatin is the cholesterol biosynthesis (or mevalonate) pathway. By inhibiting HMG-CoA reductase, simvastatin blocks the entire downstream cascade. This not only reduces cholesterol synthesis but also affects the production of other essential isoprenoid intermediates, which are vital for various cellular functions, contributing to the drug's pleiotropic effects.

Caption: Simvastatin inhibits the rate-limiting enzyme HMG-CoA reductase in the cholesterol synthesis pathway.

Quantitative Biological Data

The potency of statins is typically measured by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase and their clinical efficacy in reducing LDL cholesterol.

Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity

| Compound | IC50 (nM) | Potency Notes |

| Simvastatin (acid form) | 3 - 20 | Highly potent competitive inhibitor.[9][10] |

| Atorvastatin | ~8 | Potent inhibitor.[10] |

| Rosuvastatin | 5 - 10 | Potent inhibitor. |

| Pravastatin | ~23 | Less potent compared to simvastatin. |

| Fluvastatin | 8 - 100 | Varies depending on assay conditions.[10] |

| 3',5'-dihydrodiol SV | Not Active | A metabolite of simvastatin that does not inhibit HMG-CoA reductase.[1] |

Note: IC50 values can vary based on the specific in vitro assay conditions.

Table 2: Clinical Efficacy of Simvastatin on Plasma Lipids

| Daily Dose | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) |

| 10 mg | 28 - 30% | ~5% | ~10-15% |

| 20 mg | 30 - 49% | ~5-8% | ~15-20% |

| 40 mg | 30 - 49% | ~5-8% | ~15-25% |

Data compiled from clinical studies and drug information resources.[4][11][12][13] Simvastatin 20-40 mg is classified as a moderate-intensity statin.[11][12]

Experimental Protocols

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against HMG-CoA reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

-

HMG-CoA Reductase enzyme (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with KCl, EDTA, and DTT)

-

Test compound (e.g., Simvastatin acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (37°C)

Procedure:

-

Prepare Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include control wells with solvent only (no inhibitor) and blanks (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme if desired.

-

Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.

-

Normalize the rates relative to the uninhibited control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Caption: A typical workflow for determining the IC50 of an HMG-CoA reductase inhibitor.

Protocol: Cellular Cholesterol Quantification Assay

This protocol describes a cell-based assay to measure total cholesterol levels in cultured cells, often used to assess the impact of drugs like simvastatin on cellular cholesterol homeostasis.

Materials:

-

Cultured cells (e.g., HepG2 human liver cells)

-

Cell culture medium and supplements

-

Test compound (Simvastatin)

-

Reagents for cell lysis (e.g., RIPA buffer)

-

Cholesterol Quantification Kit (typically contains Cholesterol Esterase, Cholesterol Oxidase, a probe, and standards)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of simvastatin (and controls) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

-

Cholesterol Measurement:

-

Transfer the cell lysate to a new 96-well plate.

-

Add the reaction mix from the quantification kit to each well. This mix typically contains enzymes that react with free cholesterol and cholesterol esters to produce a detectable signal (e.g., fluorescence or color). Cholesterol esterase hydrolyzes esters to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The probe reacts with H₂O₂ to generate the signal.

-

Incubate the plate as per the kit's instructions (e.g., 60 minutes at 37°C, protected from light).

-

-

Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance (e.g., 570 nm) using a plate reader.

-

Data Analysis:

-

Prepare a standard curve using the provided cholesterol standards.

-

Calculate the cholesterol concentration in each sample by comparing its reading to the standard curve.

-

Normalize the cholesterol content to the total protein concentration of the cell lysate to account for differences in cell number.

-

Conclusion

While the specific biological activity of Dihydro-simvastatin remains largely uncharacterized in public-domain research, the pharmacological profile of its parent compound, simvastatin, is well-established. Simvastatin acts as a potent inhibitor of HMG-CoA reductase following its conversion to simvastatin acid. This inhibition effectively reduces the synthesis of cholesterol and related isoprenoids, leading to a significant decrease in plasma LDL cholesterol. The methodologies and data presented provide a comprehensive technical foundation for researchers and drug development professionals investigating the biological effects of simvastatin and its related compounds. Further research is required to isolate and characterize the specific activities, if any, of metabolites such as Dihydro-simvastatin to fully understand the complete metabolic and pharmacological profile of simvastatin.

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Simvastatin - Proteopedia, life in 3D [proteopedia.org]

- 6. Simvastatin - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. DSpace [helda.helsinki.fi]

- 10. selleckchem.com [selleckchem.com]

- 11. droracle.ai [droracle.ai]

- 12. goodrx.com [goodrx.com]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Discovery and Synthesis of Dihydro-Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydro-Simvastatin, a significant derivative of the widely-prescribed cholesterol-lowering drug, simvastatin. Dihydro-Simvastatin, also identified as Simvastatin Impurity K, has been noted as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details the discovery of Dihydro-Simvastatin as a simvastatin-related compound and outlines a plausible synthetic route via catalytic hydrogenation. Furthermore, it presents detailed experimental protocols for its synthesis and for evaluating its biological activity. Quantitative data is summarized in structured tables, and key processes are visualized through logical and experimental workflow diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

Simvastatin, a semi-synthetic derivative of lovastatin, is a cornerstone in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. The study of simvastatin's impurities and related compounds is crucial for understanding its complete pharmacological profile and for ensuring the quality and safety of the drug product. Dihydro-Simvastatin (Figure 1) has been identified as one such related compound, arising as an impurity during the synthesis of simvastatin. Structurally, it is the 4a,5-dihydro derivative of simvastatin, lacking the conjugated double bond in the hexahydronaphthalene ring system. This guide focuses on the discovery, synthesis, and biological activity of Dihydro-Simvastatin, providing a technical resource for its further investigation and potential applications.

Figure 1. Chemical Structure of Dihydro-Simvastatin

Discovery and Characterization

The discovery of Dihydro-Simvastatin is intrinsically linked to the manufacturing and analysis of simvastatin. It has been identified as "Simvastatin impurity K" in pharmacopeial references. Its presence as a process-related impurity suggests that it is formed during the synthetic route to simvastatin, likely through a reduction of the double bond in the polyketide-derived ring system.

Initial characterization of Dihydro-Simvastatin has been accomplished through modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in its detection and identification within simvastatin batches. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed for its definitive structural elucidation.

Table 1: Physicochemical Properties of Dihydro-Simvastatin

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₀O₅ | PubChem |

| Molecular Weight | 420.59 g/mol | BOC Sciences |

| Appearance | White to Off-White Solid | BOC Sciences |

| Solubility | Soluble in Acetonitrile (Slightly, Heated), Chloroform (Slightly) | BOC Sciences |

| Storage | Store at -20°C | BOC Sciences |

Synthesis of Dihydro-Simvastatin

While Dihydro-Simvastatin is primarily known as an impurity, a targeted synthesis is necessary for its isolation and detailed pharmacological characterization. A plausible and direct synthetic route is the catalytic hydrogenation of simvastatin, which would selectively reduce the double bond in the decalin ring system.

Proposed Synthetic Pathway: Catalytic Hydrogenation

The synthesis of Dihydro-Simvastatin can be achieved by the selective catalytic hydrogenation of the double bond in the hexahydronaphthalene ring of simvastatin. This reaction is typically performed using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The solvent choice is critical to ensure the solubility of the starting material and the catalyst's efficiency.

Diagram 1: Proposed synthesis of Dihydro-Simvastatin via catalytic hydrogenation.

Detailed Experimental Protocol for Synthesis

The following protocol is a proposed method for the synthesis of Dihydro-Simvastatin based on standard catalytic hydrogenation procedures for similar compounds.

Materials:

-

Simvastatin

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Preparation: In a high-pressure reaction vessel, dissolve simvastatin (1.0 g) in anhydrous ethanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 10 mL).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude Dihydro-Simvastatin by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Table 2: Expected Yield and Purity of Dihydro-Simvastatin Synthesis

| Parameter | Expected Value |

| Theoretical Yield | ~1.0 g |

| Expected Actual Yield | 80-95% |

| Purity (by HPLC) | >98% |

Biological Activity and Signaling Pathways

As a close structural analog of simvastatin, Dihydro-Simvastatin is anticipated to exhibit a similar primary pharmacological activity: the competitive inhibition of HMG-CoA reductase.

HMG-CoA Reductase Inhibition

The primary mechanism of action of statins is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-cholesterol from the bloodstream.

Diagram 2: Inhibition of the Cholesterol Biosynthesis Pathway by Dihydro-Simvastatin.

Experimental Protocol for HMG-CoA Reductase Activity Assay

The inhibitory activity of Dihydro-Simvastatin on HMG-CoA reductase can be determined using a commercially available assay kit that measures the oxidation of NADPH to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate by the enzyme.

Materials:

-

HMG-CoA Reductase Assay Kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer)

-

Dihydro-Simvastatin

-

Pravastatin (as a positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Prepare a stock solution of Dihydro-Simvastatin in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and NADPH.

-

Positive Control: Assay buffer, HMG-CoA reductase, NADPH, and a known concentration of pravastatin.

-

Test Wells: Assay buffer, HMG-CoA reductase, NADPH, and varying concentrations of Dihydro-Simvastatin.

-

-

Initiation of Reaction: Initiate the reaction by adding HMG-CoA to all wells.

-

Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Dihydro-Simvastatin relative to the control (no inhibitor) reaction. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for Dihydro-Simvastatin.

Table 3: Hypothetical HMG-CoA Reductase Inhibition Data

| Compound | IC₅₀ (nM) |

| Pravastatin | 20 |

| Simvastatin (active form) | 5 |

| Dihydro-Simvastatin | To be determined |

Conclusion

Dihydro-Simvastatin, an impurity and derivative of simvastatin, presents an interesting subject for further pharmacological investigation. This guide provides a foundational understanding of its discovery, a plausible synthetic route, and methods to evaluate its primary biological activity. The provided protocols and diagrams are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological profile of Dihydro-Simvastatin, including its potency relative to simvastatin, its potential for off-target effects, and its pharmacokinetic and pharmacodynamic properties. Such research will contribute to a more complete understanding of the simvastatin family of compounds and could potentially uncover novel therapeutic applications.

Dihydro-Simvastatin vs. Simvastatin: An In-Depth Technical Guide to their Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathways of simvastatin and its metabolite, 3',5'-dihydrodiol simvastatin, referred to herein as dihydro-simvastatin for clarity. Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes complex biotransformation primarily mediated by cytochrome P450 enzymes. This document elucidates the key enzymatic reactions, compares the metabolic profiles of the parent drug and its dihydro-metabolite, presents quantitative kinetic data, and details the experimental protocols used to derive this information. The guide is intended to serve as a critical resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of lipid-lowering therapies.

Introduction

Simvastatin is administered as an inactive lactone prodrug. In vivo, it is hydrolyzed to its active β-hydroxy acid form, simvastatin acid, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The metabolism of both simvastatin and simvastatin acid is extensive and primarily occurs in the liver, mediated largely by the cytochrome P450 3A subfamily, particularly CYP3A4 and CYP3A5. This extensive metabolism leads to a variety of hydroxylated and other oxidative metabolites.

One of these metabolites is 3',5'-dihydrodiol simvastatin. Understanding the formation and subsequent metabolic fate of this and other metabolites is crucial for a complete picture of simvastatin's disposition and for anticipating potential drug-drug interactions. This guide will provide a detailed comparison of the metabolic pathways of the parent drug, simvastatin, and its dihydro-metabolite.

Metabolic Pathways

The metabolic journey of simvastatin is a multi-step process involving hydrolysis, oxidation, and potential conjugation. Dihydro-simvastatin emerges as a product of this intricate network.

Simvastatin Metabolism

The primary metabolic events for simvastatin are:

-

Hydrolysis: The inactive simvastatin lactone is converted to the pharmacologically active simvastatin acid by carboxylesterases and paraoxonases.[1][2] This is a critical activation step.

-

Oxidative Metabolism: Both simvastatin and simvastatin acid are substrates for CYP3A4 and CYP3A5.[1][2] This leads to the formation of several major metabolites, including:

-

3'-hydroxy simvastatin

-

6'-exomethylene simvastatin

-

3',5'-dihydrodiol simvastatin [1]

-

Dihydro-Simvastatin (3',5'-dihydrodiol simvastatin) Metabolism

3',5'-dihydrodiol simvastatin is itself a substrate for further metabolism, also primarily by CYP3A4. The subsequent metabolic steps for dihydro-simvastatin are less well-characterized than its formation. However, it is understood to be part of the overall clearance pathway for simvastatin.

The metabolic pathways can be visualized in the following diagram:

Metabolic Pathways of Simvastatin and Dihydro-Simvastatin.

Quantitative Data

The following tables summarize the available quantitative data for the metabolism of simvastatin and its metabolites. This data is essential for pharmacokinetic modeling and predicting in vivo clearance.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Simvastatin Metabolites from Simvastatin Acid in Human Liver Microsomes

| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |

| 3',5'-dihydrodiol simvastatin acid | 50 - 80 | 0.6 - 1.9 |

| 3'-hydroxy simvastatin acid | 50 - 80 | 0.6 - 1.9 |

| 6'-exomethylene simvastatin acid | 50 - 80 | 0.6 - 1.9 |

Data from in vitro studies with human liver microsomes.[3]

Table 2: In Vitro Intrinsic Clearance (CLint) for the Formation of Simvastatin Acid Metabolites by Recombinant Cytochrome P450 Isoforms

| Metabolite Formation Route | CYP3A4 (µL/min/pmol CYP) | CYP2C8 (µL/min/pmol CYP) |

| 3',5'-dihydrodiol simvastatin acid | 4- to 9-fold higher than CYP2C8 | Lower than CYP3A4 |

| 3'-hydroxy simvastatin acid | 4- to 9-fold higher than CYP2C8 | Lower than CYP3A4 |

| 6'-exomethylene simvastatin acid | 4- to 9-fold higher than CYP2C8 | Lower than CYP3A4 |

Data from studies with recombinant human CYP isoforms.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the metabolic pathways of simvastatin and dihydro-simvastatin.

In Vitro Metabolism in Human Liver Microsomes

This protocol is a standard method to assess the metabolism of a compound by the mixed-function oxidase system present in the liver.

Objective: To determine the metabolic profile and kinetic parameters of simvastatin and dihydro-simvastatin in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Simvastatin or Dihydro-simvastatin (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (typically 0.2-0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-incubation: Pre-incubate the microsomal mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the substrate (simvastatin or dihydro-simvastatin) at various concentrations to the pre-warmed microsomal mixture, followed by the addition of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Dihydro-Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. In vivo, it undergoes hydrolysis to its active β-hydroxy acid form, Dihydro-Simvastatin (also known as simvastatin acid). This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] While its primary therapeutic application is the management of hypercholesterolemia, a growing body of evidence indicates that the pleiotropic effects of simvastatin, mediated by Dihydro-Simvastatin, extend beyond cholesterol reduction, presenting a landscape of potential therapeutic targets in oncology, neurology, and inflammatory diseases.

This technical guide provides a comprehensive overview of the core therapeutic targets of Dihydro-Simvastatin, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Primary Target: HMG-CoA Reductase

The principal mechanism of action of Dihydro-Simvastatin is the competitive inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and various non-sterol isoprenoids.[1]

Quantitative Data: Inhibition of HMG-CoA Reductase

| Parameter | Value | Reference |

| Ki (Simvastatin) | ~0.2 nM | [2] |

| IC50 (Simvastatin Acid) | 3-20 nM | [1] |

Potential Therapeutic Targets in Oncology

The anticancer effects of Dihydro-Simvastatin are primarily attributed to the depletion of isoprenoid intermediates, which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Disruption of these signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[3][4][5]

Quantitative Data: Anti-Cancer Activity of Simvastatin

| Cancer Cell Line | IC50 (Simvastatin) | Reference |

| Endometrial Cancer (ECC-1) | ~15 µM | [4] |

| Endometrial Cancer (Ishikawa) | ~17 µM | [4] |

| Ovarian Cancer (Primary Cultures) | 5-9 µM | [3] |

| Pancreatic Cancer (MIA PaCa-2) | ~50 µM (for G0/G1 arrest) | [6][7] |

| Non-Small Cell Lung Cancer (NCI-H460) | Cytotoxic activity observed | [8] |

Signaling Pathways in Cancer

The inhibition of HMG-CoA reductase by Dihydro-Simvastatin disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to the modulation of several key signaling pathways implicated in cancer progression.

Figure 1: Dihydro-Simvastatin's impact on key oncogenic signaling pathways.

Potential Therapeutic Targets in Neurodegenerative Diseases

The neuroprotective effects of Dihydro-Simvastatin are multifaceted, involving the modulation of neuroinflammation, oxidative stress, and synaptic plasticity. Its ability to cross the blood-brain barrier allows for direct effects within the central nervous system.[9][10]

Signaling Pathways in Neuroprotection

Dihydro-Simvastatin's influence on neuronal health is linked to the PI3K/Akt pathway, which promotes cell survival, and the inhibition of Rho GTPases, which can be detrimental in neurological conditions.

Figure 2: Neuroprotective signaling pathways modulated by Dihydro-Simvastatin.

Potential Therapeutic Targets in Inflammation

Dihydro-Simvastatin exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and modulating the function of immune cells, such as neutrophils.[11][12][13]

Quantitative Data: Anti-Inflammatory Effects of Simvastatin

| Inflammatory Marker | Effect of Simvastatin Treatment | Reference |

| IL-6 | Significant decrease in serum levels | [11] |

| IL-8 | Significant decrease in serum levels | [11] |

| MCP-1 | Significant decrease in serum levels | [11] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of Dihydro-Simvastatin are linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

Figure 3: Anti-inflammatory mechanism of Dihydro-Simvastatin via NF-κB inhibition.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to investigate the therapeutic effects of Dihydro-Simvastatin. It is important to note that many studies utilize the prodrug, Simvastatin, which is then converted to Dihydro-Simvastatin in situ.

HMG-CoA Reductase Activity Assay

Objective: To quantify the inhibitory effect of Dihydro-Simvastatin on HMG-CoA reductase activity.

Methodology (based on a colorimetric assay kit):

-

Reagent Preparation: Prepare assay buffer, NADPH, HMG-CoA substrate, and Dihydro-Simvastatin solutions at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, NADPH, and Dihydro-Simvastatin or vehicle control.

-

Initiation: Add HMG-CoA reductase enzyme to all wells except for a blank control.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of Dihydro-Simvastatin.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis in cells treated with Dihydro-Simvastatin.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Dihydro-Simvastatin or vehicle control for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Figure 4: Experimental workflow for apoptosis assessment.

Cell Cycle Analysis

Objective: To determine the effect of Dihydro-Simvastatin on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cultured cells with Dihydro-Simvastatin or vehicle control for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Conclusion

Dihydro-Simvastatin, the active metabolite of simvastatin, demonstrates a broad spectrum of biological activities that extend beyond its primary role in cholesterol metabolism. Its ability to inhibit HMG-CoA reductase and subsequently modulate key signaling pathways, such as the Ras/Rho GTPase cascades, positions it as a promising candidate for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. The quantitative data and experimental methodologies outlined in this guide provide a foundational framework for further research and development in these areas. Future investigations focusing directly on Dihydro-Simvastatin will be crucial to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. DSpace [helda.helsinki.fi]

- 2. adooq.com [adooq.com]

- 3. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]

- 6. Simvastatin Attenuated Tumor Growth in Different Pancreatic Tumor Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Activity of Simvastatin Induces Cell Cycle Arrest in G1 via Blockade of Cyclin D-Cdk4 Expression in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of statins in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potential Therapeutic Application of Simvastatin for Brain Complications and Mechanisms of Action [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

In Vitro Effects of Simvastatin on Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the in vitro effects of simvastatin. The user's original request for information on Dihydro-Simvastatin, a metabolite of simvastatin, could not be fulfilled due to a lack of available data from direct in vitro studies on this specific compound in the current scientific literature. This document provides a comprehensive overview of the extensively researched parent compound, simvastatin, which is likely to be of significant interest.

Simvastatin, a widely prescribed lipid-lowering drug, has garnered substantial attention for its pleiotropic effects beyond cholesterol reduction. A significant body of in vitro research has demonstrated its potent anti-proliferative and pro-apoptotic activities across a wide range of cell lines, particularly in the context of oncology. This guide provides a detailed technical overview of the in vitro effects of simvastatin, summarizing key quantitative data, outlining common experimental protocols, and visualizing the critical signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of simvastatin have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. These values are dependent on the specific cell line and the duration of treatment. The following tables summarize the reported IC50 values for simvastatin across various cancer cell lines.

Table 1: IC50 Values of Simvastatin in Breast Cancer Cell Lines

| Cell Line | Incubation Time | IC50 (µM) | Reference |

| MCF-7 | 24 hours | 30.6 | [1] |

| 48 hours | 8.9 | [1] | |

| 72 hours | 1.1 | [1] | |

| MDA-MB-231 | 24 hours | 26.7 | [1] |

| 48 hours | 4.5 | [1] | |

| 72 hours | 1.7 | [1] |

Table 2: IC50 Values of Simvastatin in Various Other Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| A549 | Non-small-cell lung cancer | Not Specified | 50 | |

| U266 | Multiple Myeloma | Not Specified | 38 | [2] |

| Z-138 | Mantle Cell Lymphoma | 48 hours | 3.78 | |

| REC-1 | Mantle Cell Lymphoma | 48 hours | 4.97 | |

| MINO | Mantle Cell Lymphoma | 48 hours | 11.20 | |

| GRANTA-519 | Mantle Cell Lymphoma | 48 hours | 19.78 | |

| UPN-1 | Mantle Cell Lymphoma | 48 hours | 28.60 | |

| JEKO-1 | Mantle Cell Lymphoma | 48 hours | 39.81 |

Key Signaling Pathways Affected by Simvastatin

Simvastatin exerts its anti-cancer effects by modulating several critical signaling pathways. The primary mechanism is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This leads to the depletion of downstream products essential for cell growth and survival.

The Mevalonate Pathway and its Downstream Effects

Inhibition of the mevalonate pathway by simvastatin prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid intermediates are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. The disruption of this process affects downstream signaling cascades that control cell proliferation, survival, and migration.

PI3K/Akt and MAPK/ERK Signaling Pathways

Simvastatin has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer and play crucial roles in cell survival and proliferation. By suppressing these pathways, simvastatin can induce apoptosis and inhibit tumor growth.

Experimental Protocols

The following sections detail common methodologies used to assess the in vitro effects of simvastatin on cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of simvastatin (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with simvastatin as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by simvastatin.

Protocol:

-

Protein Extraction: Lyse simvastatin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro evidence strongly supports the role of simvastatin as a potent anti-proliferative and pro-apoptotic agent in a variety of cell lines, primarily through the inhibition of the mevalonate pathway and subsequent disruption of key signaling cascades. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of simvastatin in oncology and other fields. Further investigation into the in vitro effects of its metabolites, such as Dihydro-Simvastatin, is warranted to fully elucidate the complete mechanism of action.

References

Dihydro-Simvastatin: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An overview of Dihydro-Simvastatin, a critical impurity and research chemical standard in the context of the widely-used cholesterol-lowering drug, Simvastatin.

Introduction

Dihydro-Simvastatin, also known as Simvastatin Impurity K, is a saturated derivative of Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and a cornerstone in the management of hypercholesterolemia.[1] As a research chemical, Dihydro-Simvastatin is primarily utilized as an analytical standard for the detection and quantification of impurities in bulk Simvastatin and its pharmaceutical formulations. Its presence as a byproduct of the fermentative production of related statins is a known challenge, necessitating robust analytical methods for its control.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the currently understood (though limited) biological relevance of Dihydro-Simvastatin.

Chemical and Physical Properties

Dihydro-Simvastatin is structurally similar to its parent compound, lacking the double bond in the hexahydronaphthalene ring system. This seemingly minor structural modification can impact its physicochemical properties and, potentially, its biological activity.

| Property | Value | Source |

| Molecular Formula | C25H40O5 | [2] |

| Molecular Weight | 420.58 g/mol | [2] |

| IUPAC Name | (1S,3S,4aR,7S,8S,8aS)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate | [2] |

| Appearance | White to Off-White Solid | |

| Solubility | Acetonitrile (Slightly, Heated), Chloroform (Slightly) | |

| Storage Condition | Hygroscopic, -20°C Freezer, Under inert atmosphere |

Synthesis and Formation

Dihydro-Simvastatin is not typically synthesized as a primary product but rather forms as an impurity during the production of Simvastatin. Simvastatin itself is a semi-synthetic derivative of lovastatin, a fermentation product of Aspergillus terreus.[3][4] The formation of dihydro-impurities is a known phenomenon in the fermentative production of statins.[1][2]

The following diagram illustrates the general relationship between Lovastatin, Simvastatin, and the formation of Dihydro-Simvastatin as an impurity.

For research purposes, Dihydro-Simvastatin as an analytical standard can be isolated from bulk Simvastatin production batches or specifically synthesized. A potential synthetic route would involve the controlled hydrogenation of Simvastatin, targeting the specific double bond in the polyketide-derived ring system.

Analytical Methodologies

The detection and quantification of Dihydro-Simvastatin are critical for the quality control of Simvastatin. Due to its structural similarity to the parent drug, chromatographic techniques coupled with mass spectrometry are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the separation of Simvastatin and its impurities. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[5][6] The detection is often performed using a UV detector, although the lack of a chromophore in the saturated ring of Dihydro-Simvastatin can make its detection challenging compared to Simvastatin.[1]

Example HPLC Protocol for Impurity Profiling of Simvastatin:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 4) in a ratio of 65:25:10 (v/v/v).

-

Flow Rate: 1.2 ml/min.

-

Detection: UV at 237 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

This is a general protocol and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the high sensitivity and specificity required for the definitive identification and quantification of Dihydro-Simvastatin. The mass difference of 2 Da between Simvastatin and Dihydro-Simvastatin is readily detectable.[7]

Mass Spectrometric Data:

-

Simvastatin: [M+H]⁺ = 419.2797

-

Dihydro-Simvastatin: [M+H]⁺ = 421.2942

Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragment ions. For instance, fragment ions corresponding to the loss of the butyryl group and subsequent water molecules from the dihydronaphthalene core would be observed at m/z values 2 units higher than those of Simvastatin.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Dihydro-Simvastatin. 1H and 13C NMR, along with 2D techniques like COSY and TOCSY, can be used to assign all the proton and carbon signals and confirm the saturation of the double bond in the ring system.[7][8]

The workflow for the identification and characterization of Dihydro-Simvastatin is depicted below.

References

- 1. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simvastatin impurity K | IS45166 | Biosynth [biosynth.com]

- 3. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on Dihydro-Simvastatin Efficacy: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: HMG-CoA Reductase Inhibition

Simvastatin, a member of the statin class of drugs, functions as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol.[7] By inhibiting this enzyme, Simvastatin effectively reduces the endogenous production of cholesterol in the liver. This reduction in intracellular cholesterol leads to the upregulation of LDL (low-density lipoprotein) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[7]

Quantitative Efficacy Data of Simvastatin

The following tables summarize the quantitative data on the efficacy of Simvastatin from various in-vitro and clinical studies.

Table 1: In-Vitro Efficacy of Simvastatin

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HMG-CoA Reductase Inhibition) | 1-2 nM | Rat Liver Microsomes | [8] |

Table 2: Clinical Efficacy of Simvastatin in Lowering LDL Cholesterol

| Dosage | Mean LDL-C Reduction | Study Population | Reference |

| 20-40 mg/day | 35-41% | Hypercholesterolemic patients | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of HMG-CoA reductase inhibitors like Simvastatin.

In-Vitro HMG-CoA Reductase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HMG-CoA reductase.

Methodology:

-

Enzyme Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The microsomal pellet, rich in HMG-CoA reductase, is resuspended in a suitable buffer.

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing:

-

Phosphate buffer

-

Dithiothreitol (DTT) to maintain a reducing environment

-

NADPH as a cofactor

-

[14C]HMG-CoA as the substrate

-

Varying concentrations of the inhibitor (e.g., Simvastatin)

-

-

Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a specific duration.

-

Reaction Termination and Product Separation: The reaction is stopped by the addition of an acid. The product, [14C]mevalonate, is separated from the unreacted substrate by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The radioactivity of the product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

Protocol adapted from in-vitro studies of Simvastatin metabolism and HMG-CoA reductase inhibition.[8]

Cell-Based Cholesterol Synthesis Assay

Objective: To assess the effect of a compound on cholesterol biosynthesis in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line, such as HepG2 (human hepatoma cells), is cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test compound for a specified period.

-

Radiolabeling: [14C]acetate, a precursor for cholesterol synthesis, is added to the culture medium.

-

Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Cholesterol Separation: The extracted lipids are separated by TLC to isolate the cholesterol fraction.

-

Quantification: The amount of radiolabeled cholesterol is quantified using a scintillation counter or autoradiography.

-

Data Analysis: The inhibition of cholesterol synthesis is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins.

Caption: HMG-CoA Reductase Pathway and Statin Inhibition.

Experimental Workflow for Efficacy Screening

The diagram below outlines a typical workflow for screening and evaluating the efficacy of potential HMG-CoA reductase inhibitors.

Caption: Workflow for HMG-CoA Reductase Inhibitor Efficacy Screening.

Conclusion

While direct preliminary studies on the efficacy of Dihydro-Simvastatin are limited, its structural relationship to Simvastatin provides a strong basis for inferring its potential as an HMG-CoA reductase inhibitor. The extensive body of research on Simvastatin, from its potent in-vitro inhibition of the target enzyme to its clinically proven efficacy in reducing LDL cholesterol, offers a robust framework for guiding future investigations into Dihydro-Simvastatin. The experimental protocols and established signaling pathways detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and other related molecules. Further research is warranted to elucidate the specific efficacy and pharmacological profile of Dihydro-Simvastatin.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Simvastatin Impurity K (4alpha,5-Dihydro Simvastatin), CAS [[92083-03-9 no stereochemistry]] | BIOZOL [biozol.de]

- 4. mdpi.com [mdpi.com]

- 6. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. youtube.com [youtube.com]

- 8. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. snkhanna.com [snkhanna.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dihydro-Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these is Dihydro-Simvastatin, chemically identified as 3',5'-dihydrodiol simvastatin. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and pharmacodynamics of this specific metabolite. While its parent drug, simvastatin, is a potent inhibitor of HMG-CoA reductase, Dihydro-Simvastatin exhibits a distinct pharmacological profile.[1] This document will delve into its metabolic formation, pharmacokinetic properties, and known biological activities, supported by experimental data and methodologies.

Chemical Identity and Formation

Dihydro-Simvastatin is a phase I metabolite of simvastatin. Its formation is primarily catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with both CYP3A4 and CYP3A5 being capable of this biotransformation.[1] Kinetic studies in human liver microsomes have shown that Dihydro-Simvastatin is one of the major NADPH-dependent metabolites of simvastatin, alongside 3'-hydroxy simvastatin and 6'-exomethylene simvastatin.[1]

Metabolic Pathway of Simvastatin to Dihydro-Simvastatin

Caption: Metabolic conversion of Simvastatin.

Pharmacokinetics

The pharmacokinetic profile of Dihydro-Simvastatin is intrinsically linked to the administration and metabolism of its parent drug, simvastatin. Following oral administration, simvastatin is absorbed and undergoes extensive first-pass metabolism in the liver, where Dihydro-Simvastatin is formed.[2]

Absorption and Distribution

Direct administration studies of Dihydro-Simvastatin are not available. Its presence in the systemic circulation is dependent on the absorption of simvastatin and its subsequent metabolism.

Metabolism and Elimination

A population pharmacokinetic study conducted in children and adolescents identified age as a significant covariate affecting the elimination clearance of 3',5'-dihydrodiol simvastatin.[3] In this study, the disposition of Dihydro-Simvastatin was described by a one-compartment model.[3]

Quantitative Pharmacokinetic Data

While comprehensive pharmacokinetic data for Dihydro-Simvastatin in adults is limited, one prospective study reported on its area under the curve (AUC). The study found a 21.1-fold variation in the AUC₀₋∞ of 3',5'-dihydrodiol simvastatin lactone among individuals, highlighting significant interindividual variability.[4] For the acidic form, 3',5'-dihydrodiol simvastatin acid, the AUC₀₋₂₄ hours showed a 58.5-fold variation.[4]

Table 1: Summary of Available Pharmacokinetic Information for Dihydro-Simvastatin

| Parameter | Value/Observation | Species | Study Type | Reference |

| Formation | Major NADPH-dependent metabolite of simvastatin | Human | In vitro (liver microsomes) | [1] |

| Metabolizing Enzymes | CYP3A4, CYP3A5 | Human | In vitro | [1] |

| Disposition Model | One-compartment model | Human (children/adolescents) | Population PK | [3] |

| Elimination Clearance | Affected by age | Human (children/adolescents) | Population PK | [3] |

| AUC₀₋∞ (lactone form) | 21.1-fold interindividual variation | Human | Prospective | [4] |

| AUC₀₋₂₄h (acid form) | 58.5-fold interindividual variation | Human | Prospective | [4] |

Pharmacodynamics

The primary pharmacodynamic characteristic of Dihydro-Simvastatin is its lack of inhibitory activity on HMG-CoA reductase, the target enzyme of its parent drug.[1]

Mechanism of Action

In vitro studies have definitively shown that 3',5'-dihydrodiol simvastatin is inactive as an inhibitor of HMG-CoA reductase.[1] This distinguishes it from simvastatin's active hydroxy acid form and other active metabolites.

Other Biological Activities

While Dihydro-Simvastatin does not contribute to the cholesterol-lowering effect of simvastatin, the broader "pleiotropic" effects of statins and their metabolites are an area of active research. These effects are independent of HMG-CoA reductase inhibition and may involve modulation of inflammation, endothelial function, and cellular signaling pathways.[5] However, specific studies on the pleiotropic effects of Dihydro-Simvastatin are currently lacking.

Cholesterol Biosynthesis Pathway and Statin Action

Caption: Inhibition of HMG-CoA Reductase.

Experimental Protocols

The quantification of Dihydro-Simvastatin, along with its parent drug and other metabolites, is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the method's high sensitivity and specificity.

Protocol: Quantification of Simvastatin and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on common methodologies for analyzing statins and their metabolites.[6][7][8]

1. Sample Preparation:

-

To a 200 µL aliquot of human plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a mobile phase-compatible solvent.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Adjusted for optimal separation.

-

Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Dihydro-Simvastatin and monitoring for a specific product ion after fragmentation in the collision cell.

-

Experimental Workflow for Pharmacokinetic Analysis

Caption: LC-MS/MS analysis workflow.

Conclusion

Dihydro-Simvastatin (3',5'-dihydrodiol simvastatin) is a major metabolite of simvastatin formed via CYP3A4/5-mediated oxidation. Current evidence indicates that it is pharmacologically inactive as an HMG-CoA reductase inhibitor. While its pharmacokinetic profile is characterized by high interindividual variability, a complete understanding of its clinical significance remains an area for further investigation. Future research should focus on elucidating any potential pleiotropic effects of Dihydro-Simvastatin and obtaining more robust quantitative pharmacokinetic data in diverse adult populations. This will provide a more complete picture of the overall pharmacological and toxicological profile of simvastatin therapy.

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacometabolomic signature links simvastatin therapy and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A population pharmacokinetic model for simvastatin and its metabolites in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

- 8. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dihydro-Simvastatin: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely used cholesterol-lowering drug, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] Beyond its lipid-lowering effects, simvastatin exhibits pleiotropic activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In cell culture applications, the active form of simvastatin, its β-hydroxy acid metabolite (referred to here as Dihydro-Simvastatin for clarity in a research context), is utilized to investigate its effects on cellular processes. Simvastatin is administered as an inactive lactone prodrug that is hydrolyzed in vivo to its active open hydroxy acid form. This document provides detailed protocols for the use of Dihydro-Simvastatin in cell culture, focusing on its preparation, and methods to assess its impact on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: IC50 Values of Simvastatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 8.9 | [2] |

| MDA-MB-231 | Breast Cancer | 48 | 4.5 | [2] |

| Hey | Ovarian Cancer | 72 | ~10 | [3] |

| SKOV3 | Ovarian Cancer | 72 | ~8 | [3] |

| PC3 | Prostate Cancer | 72 | ~25 | [4] |

| DoTc2 4510 | Cervical Cancer | 72 | Not specified, but significant inhibition at 50-100 µM | [5] |

| A-375 | Melanoma | Not specified | Not specified, but significant cytotoxicity | [5] |

| A-673 | Ewing's Sarcoma | Not specified | Not specified, but significant inhibition | [5] |

Table 2: Effect of Simvastatin on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cell Viability (% of Control) | Apoptosis (% of Cells) | Reference |

| PC3 | 25 | 72 | ~50% | - | [4] |

| PC3 | 50 | 72 | ~40% | - | [4] |

| GLC-82 | 30 | 24 | Significant decrease | ~30% increase in TUNEL-positive cells | [6] |

| IM-9 | Not specified | Not specified | - | Statin-induced apoptosis observed | [7] |

| MCC-2 | 20 | 24 | ~76% | ~33.2% | [8] |

Experimental Protocols

Preparation of Active Dihydro-Simvastatin (β-hydroxy acid form)

Simvastatin is commercially available as an inactive lactone. To prepare the biologically active hydroxy acid form for cell culture experiments, follow this protocol:

-

Dissolve simvastatin lactone in 100% ethanol to make a 10 mM stock solution.

-

Add 0.1 N NaOH to the simvastatin-ethanol solution.

-

Heat the solution at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.

-

Neutralize the solution to pH 7.2 using phosphate-buffered saline (PBS).

-

Sterilize the final solution by passing it through a 0.22 µm filter.

-

Store aliquots at -20°C for future use.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Dihydro-Simvastatin (prepared as described above)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dihydro-Simvastatin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-